molecular formula C12H21BrO B13331554 1-(Bromomethyl)-1-cyclobutoxy-4-methylcyclohexane

1-(Bromomethyl)-1-cyclobutoxy-4-methylcyclohexane

Cat. No.: B13331554
M. Wt: 261.20 g/mol
InChI Key: WOSKSJSDPCHEEA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-cyclobutoxy-4-methylcyclohexane is an organic compound that features a bromomethyl group attached to a cyclobutoxy ring, which is further connected to a methyl-substituted cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-cyclobutoxy-4-methylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of a cyclobutylmethyl compound using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the bromination reaction is optimized for large-scale synthesis. This includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-cyclobutoxy-4-methylcyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), or thiols (RSH) in polar solvents like water or ethanol.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.

Major Products Formed

    Nucleophilic Substitution: Alcohols, amines, thioethers.

    Elimination Reactions: Alkenes.

    Oxidation: Aldehydes, carboxylic acids.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-cyclobutoxy-4-methylcyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-1-cyclobutoxy-4-methylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Hydroxymethyl)-1-cyclobutoxy-4-methylcyclohexane: Contains a hydroxymethyl group instead of a bromomethyl group.

    1-(Methyl)-1-cyclobutoxy-4-methylcyclohexane: Lacks the bromomethyl group, having a methyl group instead.

Uniqueness

1-(Bromomethyl)-1-cyclobutoxy-4-methylcyclohexane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C12H21BrO

Molecular Weight

261.20 g/mol

IUPAC Name

1-(bromomethyl)-1-cyclobutyloxy-4-methylcyclohexane

InChI

InChI=1S/C12H21BrO/c1-10-5-7-12(9-13,8-6-10)14-11-3-2-4-11/h10-11H,2-9H2,1H3

InChI Key

WOSKSJSDPCHEEA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CBr)OC2CCC2

Origin of Product

United States

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